molecular formula C8H2Cl2I3NO2 B134352 5-Amino-2,4,6-triiodoisophthaloyl dichloride CAS No. 37441-29-5

5-Amino-2,4,6-triiodoisophthaloyl dichloride

Cat. No. B134352
Key on ui cas rn: 37441-29-5
M. Wt: 595.72 g/mol
InChI Key: FBJVWRITWDYUAC-UHFFFAOYSA-N
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Patent
US05750779

Procedure details

The same procedures as described in Example 7 were carried out except that the reaction of 5-amino-2,4,6-triiodoisophthalic acid and 2-chloro-1,3-dimethylimidazolinium chloride was carried out at 90°-95° C. for 6 hours. 5-Amino-2,4,6-triiodoisophthaloyl dichloride thus obtained was 5.53 g (93% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([I:16])=[C:4]([C:13](O)=[O:14])[C:5]([I:12])=[C:6]([C:10]=1[I:11])[C:7](O)=[O:8].[Cl-:17].[Cl:18]C1N(C)CC[NH+]1C>>[NH2:1][C:2]1[C:3]([I:16])=[C:4]([C:13]([Cl:18])=[O:14])[C:5]([I:12])=[C:6]([C:10]=1[I:11])[C:7]([Cl:17])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C(=C(C(=O)O)C1I)I)C(=O)O)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].ClC1[NH+](CCN1C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
NC=1C(=C(C(=C(C(=O)Cl)C1I)I)C(=O)Cl)I
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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